molecular formula C8H15ClO2S B6178879 [(1r,4r)-4-methylcyclohexyl]methanesulfonyl chloride, trans CAS No. 2355428-89-4

[(1r,4r)-4-methylcyclohexyl]methanesulfonyl chloride, trans

Cat. No.: B6178879
CAS No.: 2355428-89-4
M. Wt: 210.7
InChI Key:
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Description

[(1r,4r)-4-methylcyclohexyl]methanesulfonyl chloride, trans is a chemical compound with the molecular formula C8H15ClO2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamides and sulfonate esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1r,4r)-4-methylcyclohexyl]methanesulfonyl chloride, trans typically involves the reaction of [(1r,4r)-4-methylcyclohexyl]methanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

[(1r,4r)-4-methylcyclohexyl]methanol+SOCl2[(1r,4r)-4-methylcyclohexyl]methanesulfonyl chloride+SO2+HCl\text{[(1r,4r)-4-methylcyclohexyl]methanol} + \text{SOCl}_2 \rightarrow \text{[(1r,4r)-4-methylcyclohexyl]methanesulfonyl chloride} + \text{SO}_2 + \text{HCl} [(1r,4r)-4-methylcyclohexyl]methanol+SOCl2​→[(1r,4r)-4-methylcyclohexyl]methanesulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

[(1r,4r)-4-methylcyclohexyl]methanesulfonyl chloride, trans undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form [(1r,4r)-4-methylcyclohexyl]methanesulfonic acid.

    Reduction: It can be reduced to the corresponding sulfinyl chloride or sulfide under specific conditions.

Common Reagents and Conditions

    Amines: React with this compound to form sulfonamides.

    Alcohols: React to form sulfonate esters.

    Water: Causes hydrolysis to form sulfonic acids.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

[(1r,4r)-4-methylcyclohexyl]methanesulfonyl chloride, trans is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Material Science: In the preparation of sulfonate-based polymers and resins.

    Biochemistry: For the modification of biomolecules and the study of enzyme mechanisms.

    Medicinal Chemistry: In the development of sulfonamide-based drugs with antibacterial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of [(1r,4r)-4-methylcyclohexyl]methanesulfonyl chloride, trans involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is utilized in the formation of sulfonamides and sulfonate esters, which are important in various biochemical and pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacks the cyclohexyl group.

    Tosyl Chloride: Another sulfonyl chloride derivative with a toluene group instead of a cyclohexyl group.

    Trifluoromethanesulfonyl Chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.

Uniqueness

[(1r,4r)-4-methylcyclohexyl]methanesulfonyl chloride, trans is unique due to its specific stereochemistry and the presence of the cyclohexyl group, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in the synthesis of chiral compounds and in applications where steric effects are important.

Properties

CAS No.

2355428-89-4

Molecular Formula

C8H15ClO2S

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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